4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2, 5, and 6, and a piperazine-linked 3-cyclopropyl-1,2,4-thiadiazole moiety. This structure combines pharmacologically relevant motifs: the pyrimidine ring is a common scaffold in medicinal chemistry, while the thiadiazole-piperazine linkage may enhance bioavailability and target binding affinity. The cyclopropyl group on the thiadiazole introduces steric and electronic effects that could modulate interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3-cyclopropyl-5-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-10-11(2)17-12(3)18-15(10)21-6-8-22(9-7-21)16-19-14(20-23-16)13-4-5-13/h13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZLMQDZGKEOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)C4CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences and Implications
Substituent Positioning: The target compound’s 2,5,6-trimethylpyrimidine core contrasts with the 2-cyclopropyl-6-methylpyrimidine in the second analog (CAS 2549032-09-7). Methyl groups enhance lipophilicity and metabolic stability compared to cyclopropyl, which may reduce steric hindrance . The third analog (CAS 2741922-17-6) introduces a bulky 3,5-dimethylpyrazole group at position 6 of the pyrimidine.
Molecular Weight and Pharmacokinetics :
- The target compound (MW 342.46) and the second analog share identical molecular formulas but differ in substituent arrangement. Both are smaller than the third analog (MW 396.51), which may influence membrane permeability or clearance rates.
Thiadiazole-Piperazine Linkage :
- All three compounds retain the 3-cyclopropyl-1,2,4-thiadiazole-piperazine group, suggesting a conserved role in target engagement (e.g., kinase or GPCR modulation). The cyclopropyl group’s electron-withdrawing effects may stabilize the thiadiazole ring, enhancing metabolic resistance .
Research Findings and Limitations
- Biological Data Gaps: No direct pharmacological studies on the target compound were identified in the provided evidence.
Notes
- Substituent variations (methyl vs. cyclopropyl vs. pyrazole) highlight the importance of structure-activity relationship (SAR) studies in optimizing therapeutic candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
